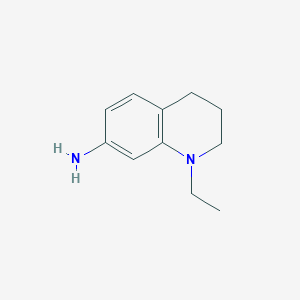

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPKINJWYKYTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627758 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303982-14-1 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Amine and Its Derivatives

Classical and Established Synthetic Routes for Tetrahydroquinolines

Traditional methods for constructing the tetrahydroquinoline core often involve sequential reactions, providing reliable access to a wide range of derivatives. These established routes are fundamental in heterocyclic chemistry.

Acylation-Reduction Sequences

Acylation-reduction strategies are a cornerstone in the synthesis of N-substituted cyclic amines. For the synthesis of a 1-ethyl-tetrahydroquinoline derivative, a common approach would involve the acylation of a pre-formed tetrahydroquinoline. For instance, 1,2,3,4-tetrahydroquinoline (B108954) can be acylated with an acetylating agent, followed by reduction of the resulting amide to introduce the N-ethyl group. A more convergent approach, the Bischler-Napieralski reaction, is commonly used for the synthesis of the isomeric tetrahydroisoquinolines and involves the cyclization of an N-acyl derivative of a β-phenylethylamine, followed by reduction of the resulting 3,4-dihydroisoquinoline. rsc.org A similar intramolecular electrophilic substitution pathway can be envisioned for tetrahydroquinoline synthesis, starting from an appropriately substituted N-acyl aniline (B41778) derivative.

A representative reaction is the acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride, which proceeds in high yield to form the corresponding amide. mdpi.com Subsequent reduction of this amide would yield the N-alkylated product.

Nitration followed by Reduction and Hydrolysis Strategies

This approach focuses on the late-stage introduction of the 7-amino group onto a pre-existing 1-ethyl-1,2,3,4-tetrahydroquinoline (B168648) core. The strategy involves electrophilic aromatic substitution, specifically nitration, to install a nitro group at the C-7 position of the electron-rich benzene (B151609) ring. This step is then followed by a reduction of the nitro group to the desired amine functionality.

The reduction of an aromatic nitro group is a key step in many tandem sequences leading to tetrahydroquinolines. lookchem.com Standard reducing agents for this transformation include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), or chemical reducing agents such as tin(II) chloride or iron in acidic media. nih.gov This two-step sequence (nitration then reduction) is a reliable method for accessing amino-substituted tetrahydroquinolines.

Reductive Amination Approaches to the Tetrahydroquinoline Core

Intramolecular reductive amination is a powerful strategy for the one-pot formation of the heterocyclic ring. This method typically starts with a precursor containing both a carbonyl group and an amino group in a suitable arrangement for cyclization. For the synthesis of the tetrahydroquinoline core, a 2-aminophenyl derivative bearing a three-carbon chain with a terminal ketone or aldehyde is a common starting point.

The reaction proceeds via the initial formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the final tetrahydroquinoline product. nih.gov A notable example is the conversion of 2-nitroarylketones to tetrahydroquinolines under hydrogenation conditions (e.g., 5% Pd/C), where the nitro group is first reduced to an aniline, which then undergoes a tandem condensation with the side-chain carbonyl and subsequent reduction of the cyclic imine. nih.govlookchem.com This process often exhibits high diastereoselectivity, with the substituents adopting a cis-conformation. nih.govlookchem.com Various reducing agents can be employed, with α-picoline-borane being a mild and efficient option for one-pot reductive aminations. researchgate.net

| Precursor Type | Catalyst/Reagent | Key Features |

| 2-Nitroarylketones | 5% Pd/C, H₂ | Tandem nitro reduction-reductive amination. nih.gov |

| Aminoacetaldehyde acetals | NaBH₄ | In situ reduction of imine formed from condensation. nih.gov |

| Aldehydes/Ketones & Amines | α-Picoline-borane | Mild, one-pot procedure applicable in various solvents. researchgate.net |

Partial Hydrogenation of Quinolines

The most direct method for synthesizing the 1,2,3,4-tetrahydroquinoline scaffold is the partial hydrogenation of the corresponding quinoline (B57606) derivative. This approach is highly atom-economical. thieme-connect.com The challenge lies in selectively reducing the nitrogen-containing ring without over-reducing the benzene ring.

A variety of catalytic systems, employing both precious and base metals, have been developed for this transformation. thieme-connect.com Heterogeneous catalysts, such as a granular cobalt catalyst prepared from cobalt(II) acetate (B1210297) and zinc dust, have proven effective for the clean conversion of quinolines to THQs under hydrogen pressure. thieme-connect.com Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen, employing hydrogen donors like formic acid or ammonia-borane adducts. thieme-connect.com A cobalt-amido cooperative catalyst, for example, can mediate the transfer hydrogenation from H₃N·BH₃ to selectively reduce the N=C bond of quinolines. nih.govresearchgate.net Biomimetic reduction using chiral NAD(P)H models in the presence of a catalyst can also achieve the enantioselective synthesis of 2-functionalized tetrahydroquinolines. dicp.ac.cn

| Catalyst System | Hydrogen Source | Conditions | Key Outcome |

| Co(OAc)₂·4H₂O / Zn | H₂ (30-40 bar) | 70-150 °C | High yield of THQ. thieme-connect.com |

| Cobalt-amido complex | H₃N·BH₃ | Room Temperature | Selective partial transfer hydrogenation. nih.govresearchgate.net |

| Ruthenium complex | H₂ (500 psi) | 50 °C | In situ regeneration of NAD(P)H model for biomimetic reduction. dicp.ac.cn |

Advanced and Multicomponent Reaction (MCR) Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov Advanced strategies such as cascade reactions and multicomponent reactions (MCRs) are exemplary in this regard, enabling the synthesis of complex structures like substituted tetrahydroquinolines in a single operation. nih.govnih.gov

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur sequentially in a single pot without isolating intermediates. nih.gov These sequences are highly efficient and can rapidly build complex molecular architectures from simple starting materials. rsc.org

Several cascade strategies have been developed for THQ synthesis. A prominent example is the reduction-reductive amination sequence starting from nitro keto esters, which has been used to prepare 1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselectivity. lookchem.comrsc.org Another approach involves a tandem 1,5-hydride transfer/cyclization reaction. rsc.org Bifunctional catalysts, such as palladium nanoparticles supported on a metal-organic framework (Pd/UiO-66(HCl)), can facilitate a one-pot tandem synthesis of substituted THQs via a Claisen-Schmidt condensation followed by reductive intramolecular cyclization. rsc.org Furthermore, multienzyme cascades have been engineered to produce chiral 2-substituted THQs with high yield and excellent enantioselectivity in one pot, demonstrating the power of biocatalysis in complex synthesis. nih.gov

| Cascade Type | Key Steps | Catalyst/System |

| Reduction-Reductive Amination | Nitro reduction, imine formation, imine reduction. nih.govrsc.org | 5% Pd/C, H₂ |

| Condensation-Cyclization | Claisen-Schmidt condensation, reductive intramolecular cyclization. rsc.org | Pd/UiO-66(HCl) |

| Biocatalytic Cascade | Ene reduction, nitro reduction, intramolecular reductive amination. nih.gov | Multi-enzyme system (reductases) |

Aza-Michael–Michael Addition Reaction Pathways

The organocatalytic cascade aza-Michael/Michael addition reaction represents a powerful strategy for the enantioselective synthesis of highly functionalized tetrahydroquinolines. thieme-connect.comresearchgate.net This approach typically involves the reaction of N-protected 2-aminophenyl α,β-unsaturated esters with nitroolefins, catalyzed by a chiral organocatalyst. thieme-connect.com The reaction proceeds through a sequential cascade, effectively constructing the tetrahydroquinoline core with multiple stereocenters in a single operation. thieme-connect.comresearchgate.net

A key aspect of this methodology is the choice of catalyst and protecting group. Chiral thiourea (B124793) catalysts have been shown to be particularly effective, activating the substrates through hydrogen-bonding interactions. thieme-connect.com The reaction's success is also highly dependent on the electronic nature of the nitrogen protecting group on the aminophenyl reactant. Strongly electron-withdrawing groups, such as a tosyl group, are often required for the reaction to proceed smoothly, whereas groups like ethoxycarbonyl or tert-butoxycarbonyl may render the substrate unreactive. thieme-connect.com The solvent medium also plays a critical role, with aprotic solvents generally providing better results than protic solvents, which can diminish catalyst activity. thieme-connect.com This methodology affords highly functionalized tetrahydroquinolines in good yields, with excellent diastereoselectivities and high enantioselectivities. thieme-connect.com

Table 1: Organocatalytic Aza-Michael/Michael Cascade Reaction of Ester 1 with Nitroolefin 2a

| Entry | Protecting Group (PG) | Catalyst | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| 1 | CO2Et | IIa | Toluene | N.R. | - | - |

| 2 | Boc | IIa | Toluene | N.R. | - | - |

| 3 | Cbz | IIa | Toluene | N.R. | - | - |

| 4 | Ts | IIa | Toluene | 82 | >30:1 | 92 |

| 5 | Ts | IIb | Toluene | 85 | >30:1 | 95 |

| 6 | Ts | IIb | CH2Cl2 | 81 | >30:1 | 94 |

| 7 | Ts | IIb | THF | 75 | >30:1 | 90 |

| 8 | Ts | IIb | Et2O | 78 | >30:1 | 92 |

Data sourced from a study on asymmetric organocatalytic aza-Michael/Michael cascade reactions. thieme-connect.com N.R. = No Reaction. dr = diastereomeric ratio. ee = enantiomeric excess.

Domino Cyclization Reactions

One notable approach is the reduction-reductive amination strategy. nih.govresearchgate.net This method can involve the catalytic reduction of a nitro group on a 2-nitroarylketone, which then triggers the formation of a cyclic imine, followed by further reduction to yield the final tetrahydroquinoline product. researchgate.net Palladium on carbon (Pd/C) is a common catalyst for this transformation under hydrogenation conditions, leading to high yields. researchgate.net

Another powerful domino strategy involves a sequence terminated by a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net For instance, a domino reductive amination-SNAr sequence can be designed where an initial amination is followed by an intramolecular SNAr ring closure onto an activated aromatic ring to furnish the tetrahydroquinoline heterocycle. researchgate.net Furthermore, the Povarov reaction, a type of imino Diels-Alder reaction, can be employed in a domino fashion. beilstein-journals.org A three-component reaction between an arylamine, an aromatic aldehyde, and methyl propiolate can proceed via the in situ formation of a β-enamino ester and an N-aryl aldimine, which then undergo a Mannich-type addition and subsequent cyclization to yield polysubstituted tetrahydroquinolines. beilstein-journals.org Photochemical approaches have also been reported, using light and a catalyst like TiO₂ to initiate a cascade leading to the tetrahydroquinoline structure. nih.gov

Table 2: Examples of Domino Reactions for Tetrahydroquinoline Synthesis

| Domino Strategy | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 93-98 | researchgate.net |

| Reductive Amination-SNAr | 2-(3-Oxobutyl)-4-fluoronitrobenzene | 5% Pd/C, H₂ | 58-98 | researchgate.net |

| Domino Povarov Reaction | Arylamines, Aromatic Aldehydes, Methyl Propiolate | p-Toluenesulfonic acid | Moderate | beilstein-journals.org |

Stereoselective and Asymmetric Synthesis of Tetrahydroquinoline Analogs

The synthesis of specific stereoisomers of tetrahydroquinolines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several methodologies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.

Chiral Auxiliary-Mediated Enantioselective Pathways

The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. This methodology has been successfully applied to the synthesis of related N-heterocycles like tetrahydroisoquinolines, for example, using (R)-(+)-phenylglycinol methyl ether as the chiral auxiliary in a stereocontrolled metalloenamine alkylation to set the stereochemistry. researchgate.net While less commonly reported for tetrahydroquinolines compared to catalytic methods, the principles are transferable. The aza-Michael reaction, for instance, can be guided by a chiral auxiliary attached to the aniline precursor to install the initial stereocenter, which then directs the formation of subsequent chiral centers during cyclization. imperial.ac.uk

Chiral Catalyst Applications for Asymmetric Transformations

The use of chiral catalysts is a highly efficient and widely adopted method for the asymmetric synthesis of tetrahydroquinolines. researchgate.net This field is broadly divided into organocatalysis and transition-metal catalysis.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are highly effective catalysts for the asymmetric reduction of quinolines. dicp.ac.cnorganic-chemistry.org They can activate the quinoline substrate for reduction by a hydride source like a Hantzsch ester, leading to chiral tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org Similarly, chiral thiourea derivatives can catalyze cascade reactions, such as the aza-Michael/Michael addition, to produce highly functionalized tetrahydroquinolines with high stereocontrol, as discussed in section 2.2.2. thieme-connect.com

Transition-Metal Catalysis: Chiral complexes of transition metals like iridium, rhodium, and ruthenium are extensively used for the asymmetric hydrogenation of quinolines and their derivatives. mdpi.comacs.orgnih.gov Iridium catalysts, often paired with chiral phosphine (B1218219) ligands, have been shown to be particularly versatile. acs.org Interestingly, in some Ir-catalyzed asymmetric hydrogenations, the enantiomeric outcome can be controlled by simply changing the solvent, providing a convenient route to either enantiomer of the product from the same catalyst and substrate. acs.orgnih.gov Rhodium complexes, for example with diamine ligands, are effective in the asymmetric transfer hydrogenation of dihydroisoquinolines, a related reaction. mdpi.com

Table 3: Selected Chiral Catalytic Systems for Tetrahydroquinoline Synthesis

| Catalyst Type | Catalyst/Ligand | Reaction Type | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Reduction (with Hantzsch Ester) | up to 99 | up to 99 | organic-chemistry.org |

| Organocatalyst | Chiral Thiourea | Aza-Michael/Michael Cascade | up to 85 | up to 95 | thieme-connect.com |

| Transition Metal | Ir-Complex | Asymmetric Hydrogenation | up to 99 | up to 98 (R) | acs.org |

| Transition Metal | Ir-Complex | Asymmetric Hydrogenation (solvent control) | up to 99 | up to 94 (S) | acs.org |

Asymmetric Conjugate Reduction Methodologies

Asymmetric conjugate reduction, particularly biomimetic reduction, is an elegant method for producing chiral tetrahydroquinolines from their aromatic quinoline precursors. dicp.ac.cndicp.ac.cn This approach mimics the biological reduction processes that utilize the cofactor NAD(P)H. In the laboratory, synthetic NAD(P)H models, such as Hantzsch esters (HEH) or phenanthridine (B189435) (PD), are used as the hydride source. dicp.ac.cndicp.ac.cn

The reaction is typically catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid, which protonates and activates the quinoline substrate, making it susceptible to hydride transfer from the NAD(P)H model. dicp.ac.cn This transfer occurs in a stereochemically controlled manner, dictated by the chiral environment created by the catalyst. dicp.ac.cn One of the advantages of this method is the ability to use a catalytic amount of a regenerable NAD(P)H model in the presence of a terminal reductant like hydrogen gas and a secondary catalyst (e.g., a ruthenium complex), which enhances the atom economy and efficiency of the process. dicp.ac.cn This biomimetic approach has been successfully applied to the asymmetric reduction of 2-functionalized quinolines, yielding chiral tetrahydroquinolines with excellent enantioselectivity. dicp.ac.cn

Catalytic Systems in the Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine Related Structures

The synthesis of the tetrahydroquinoline core relies heavily on a diverse array of catalytic systems that facilitate key bond-forming and stereochemistry-defining steps. These catalysts can be broadly categorized into Lewis acids, transition metals, and organocatalysts, each playing a distinct role in the methodologies discussed.

Lewis Acids: Simple Lewis acids like AlCl₃ can be used to catalyze the cyclocondensation reactions that form the basic tetrahydroquinoline skeleton. researchgate.net Brønsted acids, such as p-toluenesulfonic acid, are instrumental in promoting domino Povarov reactions by catalyzing the formation of the requisite imine and enamine intermediates. beilstein-journals.org

Transition Metals: Transition metal catalysts are workhorses in tetrahydroquinoline synthesis. Palladium catalysts (e.g., Pd/C) are crucial for domino reactions involving hydrogenation and reductive amination steps. nih.govresearchgate.net Gold complexes have been shown to be highly efficient in tandem hydroamination/asymmetric transfer hydrogenation reactions, acting as both a π-Lewis acid and a chiral Lewis acid in the presence of a chiral phosphate (B84403) co-catalyst. organic-chemistry.org Furthermore, chiral complexes of iridium, rhodium, and ruthenium are central to the highly successful asymmetric hydrogenation and transfer hydrogenation strategies for producing enantiopure tetrahydroquinolines. mdpi.comacs.org

Organocatalysts: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. Chiral phosphoric acids and thioureas are at the forefront of this field, enabling highly enantioselective transformations. thieme-connect.comdicp.ac.cn They operate by activating substrates through non-covalent interactions like hydrogen bonding, facilitating reactions such as asymmetric reductions and aza-Michael additions with exceptional levels of stereocontrol. thieme-connect.comdicp.ac.cn

The choice of catalytic system is dictated by the specific synthetic strategy being employed, with each catalyst offering unique advantages in terms of reactivity, selectivity, and substrate scope for the construction of this compound and its analogs.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Chromium)

Transition metal catalysis offers powerful and versatile methods for the construction and functionalization of the tetrahydroquinoline ring system. Palladium, copper, and chromium catalysts are instrumental in key bond-forming reactions necessary for the synthesis of the target molecule.

A plausible palladium-catalyzed approach to synthesize this compound could involve a domino reaction sequence. For instance, a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst can be employed to generate the tetrahydroquinoline core from a suitable precursor like a 2-nitroarylketone. nih.gov Subsequent N-ethylation could be achieved through various palladium-catalyzed N-alkylation methods. chemrxiv.org The "borrowing hydrogen" methodology, often catalyzed by palladium complexes, allows for the use of ethanol (B145695) as an ethylating agent, presenting a green and atom-economical route. rsc.org

Copper catalysts are also well-suited for the synthesis of tetrahydroquinoline derivatives. A one-pot synthesis of tetrahydroquinolines has been developed using copper(II) chloride (CuCl2) as a catalyst for the reaction of N-methyl-N-alkylanilines with vinyl ethers. rsc.org While this specific example does not directly yield the desired 7-amino substitution, it demonstrates the utility of copper in constructing the core structure. Furthermore, copper-catalyzed C-N bond formation reactions could be envisioned for the introduction of the 7-amino group onto a pre-formed 1-ethyl-1,2,3,4-tetrahydroquinoline ring, potentially starting from a 7-halo-1-ethyl-1,2,3,4-tetrahydroquinoline precursor.

Chromium-catalyzed reactions, although less common for this specific scaffold, have been utilized for the diastereoselective synthesis of spirotetrahydroquinolines. These reactions showcase the ability of chromium to catalyze complex cyclizations. While not a direct route to the target molecule, this methodology highlights the potential of chromium catalysis in creating diverse tetrahydroquinoline derivatives.

Below is a table summarizing representative transition metal-catalyzed reactions applicable to the synthesis of substituted tetrahydroquinolines.

| Catalyst | Reactants | Product | Reaction Type | Yield (%) |

| 5% Pd/C | 2-Nitroarylketone | 1,2,3,4-Tetrahydroquinoline | Domino Reduction-Reductive Amination | 93-98 |

| CuCl2 | N-methyl-N-alkylaniline, Vinyl ether | 1,4-Disubstituted tetrahydroquinoline | One-pot formation | Not specified |

| Cr-catalyst | Aniline, Cyclobutanone | Spirotetrahydroquinoline | Diastereoselective Cyclization | Not specified |

Organocatalytic Approaches (e.g., DBU-mediated Reactions)

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. For the synthesis of tetrahydroquinoline derivatives, organocatalysts can promote various cascade reactions under mild conditions.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is an effective organocatalyst for various organic transformations. DBU-mediated reactions have been successfully employed in the synthesis of highly functionalized tetrahydroquinolines. For example, a DBU-mediated catalyst-free [4+2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been developed to produce 4-aryl-substituted tetrahydroquinolines in high yields and with excellent diastereoselectivities. This approach could potentially be adapted to precursors bearing the necessary functionalities for the synthesis of this compound.

Chiral phosphoric acids are another important class of organocatalysts used for the enantioselective synthesis of tetrahydroquinolines. These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled cyclization reactions. While a direct application to the target molecule is not explicitly documented, the general success of these catalysts in synthesizing chiral tetrahydroquinolines suggests their potential applicability.

The following table presents an example of a DBU-mediated reaction for tetrahydroquinoline synthesis.

| Organocatalyst | Reactants | Product | Reaction Type | Diastereomeric Ratio | Yield (%) |

| DBU | ortho-Tosylaminophenyl-substituted p-quinone methide, Cyanoalkene | 4-Aryl-substituted tetrahydroquinoline | [4+2] Annulation | >20:1 | up to 95 |

Biocatalytic Transformations for Chiral Derivatives

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules, including derivatives of this compound. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity, which is crucial for the synthesis of pharmaceutically active compounds. nih.gov

The production of chiral amines through asymmetric synthesis using ω-transaminases is a well-established biocatalytic method. digitellinc.com This enzymatic approach has the potential for high yields in a single step. For the synthesis of a chiral derivative of the target compound, a suitable prochiral ketone precursor could be subjected to a transaminase to install the chiral amine functionality. Engineered transaminases can be designed to exhibit high selectivity for specific substrates. mdpi.com

Imine reductases (IREDs) are another class of enzymes that are valuable for the synthesis of chiral amines. They catalyze the asymmetric reduction of imines to the corresponding amines. A synthetic route could be designed where a dihydroquinoline intermediate is asymmetrically reduced by an IRED to yield the chiral tetrahydroquinoline core.

Furthermore, biocatalytic C-H amination is an emerging field that could offer a direct route to functionalize the tetrahydroquinoline scaffold. nih.gov An engineered cytochrome P450 enzyme could potentially catalyze the direct introduction of an amino group at the C7 position of 1-ethyl-1,2,3,4-tetrahydroquinoline.

The table below highlights the potential of biocatalytic approaches for the synthesis of chiral amines.

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| ω-Transaminase | Asymmetric Synthesis | Prochiral Ketone | Chiral Amine | High enantioselectivity, single step |

| Imine Reductase (IRED) | Asymmetric Reduction | Imine | Chiral Amine | High stereocontrol |

| Cytochrome P450 | C-H Amination | C-H bond | C-N bond | Direct functionalization |

Optimisation of Reaction Conditions and Mechanistic Considerations in Synthesis

The efficiency and selectivity of the synthetic methodologies described above are highly dependent on the reaction conditions. Optimization of parameters such as catalyst loading, solvent, temperature, and reaction time is crucial for achieving high yields and purity of the desired product.

In transition metal-catalyzed reactions, the choice of ligand can significantly influence the outcome. For palladium-catalyzed N-alkylation, the steric and electronic properties of the phosphine ligand can affect the rate of reductive elimination and prevent side reactions. chemrxiv.org Mechanistic studies of copper-catalyzed oxidative coupling reactions have shown that the solvent can play a crucial role in stabilizing reactive intermediates, such as iminium ions. acs.org

In organocatalytic reactions, the concentration of the catalyst and the nature of any additives can be critical. For instance, in boronic acid-catalyzed reductive alkylation of quinolines, mechanistic studies have revealed that the catalyst acts as both a Lewis acid and a hydrogen-bond donor. acs.org Understanding such dual roles is key to optimizing the reaction.

Mechanistically, the formation of tetrahydroquinolines often involves the generation of reactive intermediates like iminium ions or aminium radicals. nih.gov The stability and reactivity of these intermediates are influenced by the electronic properties of the substituents on the aromatic ring and the reaction conditions. For the synthesis of this compound, the electron-donating nature of the 7-amino group would likely influence the reactivity of the aromatic ring in cyclization or functionalization steps.

A systematic approach to reaction optimization, often employing Design of Experiments (DoE), is essential to identify the optimal conditions for the synthesis of this compound and its derivatives in a time- and resource-efficient manner.

Advanced Structural Elucidation and Characterization Methodologies

Chromatographic Separation and Purity Assessment for Research Samples

Thin Layer Chromatography (TLC) in Method Development

Thin Layer Chromatography (TLC) serves as a fundamental technique in the development of analytical and preparative separation methods. It is a rapid, cost-effective, and versatile tool for monitoring reaction progress, identifying compounds, and determining the optimal solvent systems for larger-scale column chromatography. amrita.edu The development of a TLC method for a specific compound involves the systematic variation of the stationary and mobile phases to achieve effective separation of the target compound from starting materials, byproducts, and other impurities.

For amino-tetrahydroquinoline derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. The choice of the mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to modulate the retention factor (Rf) of the compounds. An optimal Rf value is generally between 0.3 and 0.7, allowing for clear separation and accurate visualization.

In the context of compounds structurally related to this compound, specific TLC systems have been documented. For instance, in the analysis of 7-amino-1,2,3,4-tetrahydroquinoline (B111968), a mobile phase of ethyl acetate/n-hexane (1:1, v:v) on a silica plate has been utilized. google.com This system effectively separated the product from the starting material, as indicated by their distinct Rf values. The monitoring of synthetic reactions leading to N-alkyl tetrahydroquinolines has also been successfully performed using TLC with a petroleum ether and ethyl acetate solvent system. organic-chemistry.org

The development process for this compound would involve spotting the crude reaction mixture on a silica gel plate and eluting it with various ratios of a non-polar and a polar solvent. The resulting spots can be visualized under UV light (if the compound is UV-active) or by using a staining agent such as ninhydrin, which is effective for detecting primary and secondary amines. amrita.edu The solvent system that provides the best separation (i.e., the largest difference in Rf values between the desired product and impurities) would then be selected for monitoring the synthesis or scaled up for purification by column chromatography.

| Compound | Mobile Phase (v/v) | Rf Value | Reference |

|---|---|---|---|

| 7-Amino-1,2,3,4-tetrahydroquinoline | Ethyl acetate / n-hexane (1:1) | 0.75 | google.com |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline (Starting Material) | Ethyl acetate / n-hexane (1:1) | 0.30 | google.com |

Crystallographic Analysis for Definitive Three-Dimensional Structural Assignment (e.g., X-ray Diffraction)

As of the current literature, a specific crystal structure for this compound has not been reported. However, the crystallographic analysis of closely related tetrahydroquinoline derivatives provides a clear example of the type of structural information that can be obtained. For instance, the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566) has been determined. researchgate.net

In a typical X-ray diffraction experiment, a suitable single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data is processed to generate an electron density map, from which the positions of the individual atoms can be determined and the structure refined. mdpi.com

For 1-tosyl-1,2,3,4-tetrahydroquinoline, the analysis revealed that the heterocyclic ring adopts a half-chair conformation. researchgate.net The dihedral angle between the planes of the two aromatic rings was found to be 47.74 (10)°. researchgate.net This type of detailed conformational information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Should a crystal structure of this compound be determined, it would provide precise coordinates for each atom, confirming the ethyl group's attachment to the nitrogen atom and the amine group's position at C7. It would also reveal the specific conformation of the saturated portion of the heterocyclic ring.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C16H17NO2S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 8.2176 (7) | researchgate.net |

| b (Å) | 8.0468 (6) | researchgate.net |

| c (Å) | 22.2439 (18) | researchgate.net |

| β (°) | 98.107 (4) | researchgate.net |

| Volume (ų) | 1456.2 (2) | researchgate.net |

Integrated Spectroscopic Data Analysis and Computational Methods for Elucidation

For a comprehensive structural elucidation, especially when crystallographic data is unavailable, the integration of various spectroscopic techniques with computational methods is a powerful approach. This synergy allows for the confirmation of the proposed structure and provides deeper insights into its electronic and conformational properties. The primary spectroscopic tools employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

The characterization of novel substituted tetrahydroquinoline derivatives typically involves a full suite of these spectroscopic methods. mdpi.com

¹H NMR spectroscopy would confirm the presence of the ethyl group (a characteristic triplet and quartet), the protons on the aromatic ring (with splitting patterns indicating their relative positions), and the protons of the saturated heterocyclic ring.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including those of the ethyl group, the aromatic ring, and the saturated ring. researchgate.net

Mass Spectrometry would determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

IR Spectroscopy would show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. mdpi.comresearchgate.net By creating a theoretical model of the proposed structure, researchers can calculate various properties and compare them to the experimental results. For instance, DFT calculations can predict NMR chemical shifts, which can then be compared to the experimental spectrum to support the structural assignment. mdpi.com

Furthermore, computational studies can provide information that is difficult to obtain experimentally. This includes the calculation of the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity, and the generation of a molecular electrostatic potential (MESP) map, which shows the charge distribution and identifies electron-rich and electron-poor regions of the molecule. mdpi.comresearchgate.net This integrated approach, combining the experimental evidence from multiple spectroscopic sources with the theoretical validation from computational chemistry, provides a robust and detailed picture of the molecular structure and properties of this compound.

Based on a thorough review of available scientific literature, specific computational and theoretical chemistry investigations for the compound “this compound” have not been reported.

Therefore, data regarding its quantum chemical calculations, such as electronic structure, chemical reactivity descriptors, and theoretical reaction modeling, are not available. Similarly, information from molecular dynamics simulations, including conformational analysis and molecular stability for this specific compound, could not be found in the searched resources.

The general principles of these computational methods are well-established in chemical research. Density Functional Theory (DFT) is frequently used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which help in understanding electronic transitions and reactivity. nih.govnih.gov From these energies, chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived to predict a molecule's behavior in chemical reactions. nih.gov Theoretical modeling also allows for the investigation of reaction pathways and the stability of intermediates. rsc.org Furthermore, computational models can simulate the effects of different solvents on a molecule's properties and reactions.

While these computational techniques have been applied to other quinoline (B57606) and tetrahydroquinoline derivatives nih.govresearchgate.netnih.govnih.gov, the specific results for this compound are absent from the available literature.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations

Dynamics of Ligand-Biological Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnumberanalytics.com This technique allows for the detailed analysis of the dynamic interactions between a ligand, such as 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine, and its biological target, typically a protein or enzyme. numberanalytics.comnumberanalytics.com By simulating the complex in a virtual environment that mimics physiological conditions, MD can reveal insights into the stability of the ligand-protein complex, conformational changes that occur upon binding, and the key intermolecular forces driving the interaction. nih.govnumberanalytics.com

The simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated, and ions are added to neutralize it. The simulation proceeds by solving Newton's equations of motion for every atom in the system, providing a trajectory of atomic positions and velocities over a set period, often in the nanosecond to microsecond range. numberanalytics.com

Analysis of the MD trajectory can provide critical information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are crucial for ligand binding and recognition. numberanalytics.com Furthermore, MD simulations can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone by accounting for entropic contributions and the effects of solvation. numberanalytics.comjchps.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Analysis

| Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. A low, stable value indicates binding stability. | Plateau at 1.5 Å after 10 ns |

| RMSF of Binding Site Residues | Root Mean Square Fluctuation of Cα atoms of amino acids in the binding pocket. Highlights flexible regions interacting with the ligand. | Low fluctuations (<1.0 Å) for key interacting residues (e.g., Tyr122, Asp185), indicating stable hydrogen bonds. |

| Key Intermolecular Interactions | Persistent interactions observed throughout the simulation, such as hydrogen bonds or hydrophobic contacts. | Stable hydrogen bond between the amine group of the ligand and the carboxyl group of Asp185; Pi-pi stacking with Tyr122. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred position and orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for further study. rsc.org

The docking process involves two main steps: sampling and scoring. First, a search algorithm explores various possible conformations of the ligand within the protein's binding site. nih.gov Then, a scoring function is used to estimate the binding affinity for each generated pose. nih.govrsc.org The result is typically a binding energy value, with more negative values indicating a stronger predicted interaction. etflin.com

For this compound, docking studies would be performed against various potential protein targets known to be modulated by quinoline (B57606) derivatives, such as kinases, reverse transcriptases, or proteases. nih.goveurekaselect.com The analysis of the top-ranked poses reveals the specific binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the binding pocket. This information is crucial for understanding the structural basis of the compound's potential activity. rsc.org

Table 2: Illustrative Molecular Docking Results

| Macromolecular Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase A (e.g., 1ATP) | -8.5 | Val57, Ala70, Leu173 | Hydrophobic interactions with the ethyl and tetrahydroquinoline groups. |

| HIV-1 Reverse Transcriptase (e.g., 1FK9) | -9.2 | Lys101, Tyr181, Tyr188 | Hydrogen bond with Lys101; Pi-pi stacking with Tyr181. |

| Mycobacterium tuberculosis LipB (e.g., 2HIL) | -7.9 | Ser120, Gly121, His258 | Hydrogen bonds between the amine group and the protein backbone. |

The results from molecular docking studies serve as a preliminary, computational validation of a compound's potential biological activity. temple.edu A strong predicted binding affinity for a specific therapeutic target suggests that the compound is more likely to exhibit the desired biological effect in experimental assays. etflin.com By comparing the docking score of this compound with that of a known inhibitor or the natural substrate of the target protein, researchers can gauge its potential potency.

For instance, if this compound shows a binding affinity of -9.2 kcal/mol against HIV-1 Reverse Transcriptase, and a standard inhibitor like Efavirenz docks with a similar or higher (less negative) score in the same system, it provides a strong rationale for its synthesis and in vitro testing as an anti-HIV agent. These in silico findings help to prioritize lead compounds and refine their structures to improve binding and selectivity before committing resources to laboratory experiments. temple.edu

In Silico Modeling of Pharmacokinetic Parameters for Research Design (e.g., ADME prediction, Lipophilicity)

Before a compound can be a successful drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). ijprajournal.com In silico tools can predict these properties based on the molecular structure of this compound, providing critical insights for research design. proquest.comingentaconnect.com

ADME prediction models also evaluate other crucial descriptors. These include adherence to guidelines like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule. Parameters such as topological polar surface area (TPSA), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability are also calculated to forecast the compound's behavior in the body. ijprajournal.comproquest.com This predictive data is essential for identifying potential liabilities early in the drug discovery process. nih.gov

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Significance in Drug Design |

|---|---|---|

| Molecular Weight | 190.28 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. |

| LogP (Lipophilicity) | 2.5 | Optimal range for good permeability and solubility. researchgate.net |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Below 140 Ų, suggesting good cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10). |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests potential for activity in the central nervous system. |

| Lipinski's Rule Violations | 0 | Indicates high "drug-likeness" and a favorable ADME profile. |

Chemical Reactivity and Derivatization Strategies for 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Amine

Reactions of the 1,2,3,4-Tetrahydroquinoline (B108954) Core

Electrophilic Aromatic Substitution Patterns (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing the THQ core. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The nitration of the parent 1,2,3,4-tetrahydroquinoline has been studied, and the regioselectivity is highly dependent on the reaction conditions and whether the nitrogen at position 1 is protonated or protected. In acidic conditions, the N-protonated form can alter the substitution pattern. For N-protected THQ derivatives, nitration typically yields a mixture of isomers. However, specific protecting groups can be used to achieve high regioselectivity, favoring substitution at the 6-position. Given that the target molecule already has a powerful activating group at position 7 (-NH2), electrophilic substitution would be strongly directed to the positions ortho to this group, namely positions 6 and 8.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org For the parent THQ, Friedel-Crafts acylation generally occurs at the 6-position. rsc.orgrsc.org The reaction proceeds through the generation of an acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.com The resulting ketone is a moderate Lewis base and can form a complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst. wikipedia.org For 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine, the presence of the strongly activating 7-amino group would further facilitate this reaction and direct the acylation to the 6 or 8 positions.

Regioselectivity in Ring Functionalization

The directing effects of the substituents on the THQ ring are paramount in determining the position of new functional groups. In this compound, both the heterocyclic nitrogen and the 7-amino group are electron-donating and activate the ring. The heterocyclic nitrogen directs ortho and para (positions 5 and 7). The 7-amino group directs ortho (positions 6 and 8). The cumulative effect is strong activation at positions 6 and 8.

Studies on the Friedel-Crafts acylation of various N-protected THQ derivatives have demonstrated that the choice of the protecting group on the nitrogen at position 1 can significantly control the ratio of substitution at position 6 versus position 7. rsc.org While the target molecule is N-ethylated rather than N-acylated, this principle highlights the sensitivity of the ring's regioselectivity to the nature of the N1-substituent. A molecular orbital calculation of Lewis acid-coordinated substrates has provided a rational explanation for this observed regioselectivity. rsc.org

| N-Substituent (Protecting Group) | Acylating Agent | Major Isomer Position | Minor Isomer Position | Notes |

|---|---|---|---|---|

| Acetyl (Ac) | Acetyl Chloride / AlCl₃ | 6 | 7 | Demonstrates preference for the position para to the nitrogen. |

| Trifluoroacetyl (TFA) | Acetyl Chloride / AlCl₃ | 7 | 6 | The electron-withdrawing nature of the TFA group alters the directing effect. |

| Benzoyl (Bz) | Benzoyl Chloride / AlCl₃ | 6 | - | High selectivity for the 6-position is often observed. |

C-Oxyalkylation Reactions

Direct C-oxyalkylation of the THQ aromatic ring is not a commonly reported transformation. However, functionalization that results in an oxygenated alkyl substituent can be achieved through multi-step sequences. A prime example is the reduction of a ketone introduced via Friedel-Crafts acylation.

For instance, the acylation of the THQ core at the 6-position introduces a carbonyl group. Subsequent reduction of this ketone using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would yield a secondary alcohol, effectively achieving a C-hydroxyalkylation of the aromatic ring. This two-step process provides a reliable method for introducing a C-O bond on an alkyl substituent attached to the aromatic core. This strategy is analogous to aspects of the Haworth synthesis for polycyclic aromatic hydrocarbons, which involves Friedel-Crafts acylation followed by reduction. wikipedia.org

Reactivity of the Aminic Nitrogen at Position 1

The secondary amine at position 1 of the tetrahydroquinoline ring is nucleophilic and readily participates in reactions typical of such functional groups, including alkylation and acylation.

N-Alkylation Reactions

The nitrogen at position 1 can be further alkylated to form a tertiary amine. This can be achieved through various methods. One common approach is reductive amination, where a primary or secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. While the target compound is already N-ethylated, this method could be used to introduce more complex alkyl groups if starting from the corresponding primary amine. Boronic acid catalyzed tandem reduction followed by reductive alkylation with a carbonyl compound represents a mild method to produce N-alkyl tetrahydroquinolines.

N-Acylation Reactions

N-acylation involves the reaction of the nitrogen at position 1 with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically straightforward and high-yielding. For example, 1,2,3,4-tetrahydroquinoline can be acylated with 2-(4-isobutylphenyl)propanoyl chloride (ibuprofen chloride) to create a hybrid molecule. This strategy is also frequently employed to install a protecting group on the nitrogen. As discussed previously, converting the amine to an amide (e.g., an acetamide) alters the electronic properties of the nitrogen, making it less activating and changing its directing influence during subsequent electrophilic aromatic substitution reactions on the benzene (B151609) ring. rsc.orgrsc.org

Quaternization of the Nitrogen Atom

The tertiary amine nitrogen at position 1 within the tetrahydroquinoline ring system of this compound is nucleophilic and readily undergoes alkylation reactions. This process, known as quaternization, involves the reaction of the amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

Typically, this transformation is achieved by treating the parent compound with an excess of a reactive alkyl halide, such as methyl iodide or ethyl iodide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The use of excess alkylating agent ensures complete conversion to the quaternary salt. For instance, exhaustive methylation with methyl iodide converts the tertiary amine into a 1-ethyl-1-methyl-7-amino-1,2,3,4-tetrahydroquinolinium iodide salt. This modification introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's electronic properties and solubility.

Reactions of the Amine Functional Group at Position 7

The primary aromatic amine at the C-7 position is a key functional group that allows for extensive derivatization of the benzene ring portion of the molecule. Its reactivity is characteristic of anilines and can be exploited through various classical and modern synthetic methodologies.

Derivatization via Aromatic Amine Transformations

The 7-amino group can be converted into a wide array of other functional groups through the formation of an intermediate diazonium salt. This process begins with diazotization, where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). The resulting 1-ethyl-1,2,3,4-tetrahydroquinolin-7-diazonium salt is a versatile intermediate.

This diazonium salt can then undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce different substituents onto the aromatic ring. organic-chemistry.orgnih.gov These transformations allow for the synthesis of analogs that would be difficult to prepare by direct substitution methods. organic-chemistry.org

Table 1: Examples of Sandmeyer Reactions for Derivatization

| Reagent | Product Functional Group | Resulting Compound Name (Example) |

|---|---|---|

| Copper(I) Chloride (CuCl) | -Cl (Chloro) | 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoline |

| Copper(I) Bromide (CuBr) | -Br (Bromo) | 7-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoline |

| Copper(I) Cyanide (CuCN) | -CN (Cyano) | 1-Ethyl-1,2,3,4-tetrahydroquinoline-7-carbonitrile |

| Potassium Iodide (KI) | -I (Iodo) | 1-Ethyl-7-iodo-1,2,3,4-tetrahydroquinoline |

Furthermore, the strong electron-donating nature of the amino group makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS). The amino group is an ortho, para-director. Given that the position para to the amine (C-4) is part of the fused ring system, electrophilic attack is directed primarily to the positions ortho to the amine, which are C-6 and C-8. This allows for reactions such as halogenation, nitration, or sulfonation at these positions, provided that reaction conditions are controlled to prevent reactions at the nitrogen atom itself.

Formation of Carbamate (B1207046) Derivatives

The primary amine at position 7 can be readily converted into carbamate derivatives. Carbamates are functional groups with the structure -NH(C=O)O- and are often utilized in medicinal chemistry. nih.gov The synthesis can be achieved through several established methods.

One of the most common approaches involves the reaction of the amine with an alkyl chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. Another widely used method is the reaction with an isocyanate.

More modern, "phosgene-free" methods are increasingly preferred due to safety and environmental concerns. google.com These include reacting the amine directly with dialkyl carbonates or using a three-component coupling reaction involving the amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

Table 2: Synthetic Strategies for Carbamate Formation

| Reagent(s) | Reaction Type | General Product |

|---|---|---|

| Alkyl Chloroformate (R-O-CO-Cl), Base | Acylation | Alkyl (1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

| Isocyanate (R-N=C=O) | Addition | N-Alkyl/Aryl-N'-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)urea* |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acylation | tert-Butyl (1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate |

| Dialkyl Carbonate (RO)₂CO, Catalyst | Carboxylation | Alkyl (1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate google.comresearchgate.net |

| CO₂, Alkyl Halide, Base | Three-component coupling | Alkyl (1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate organic-chemistry.org |

*Note: Reaction with isocyanates yields urea (B33335) derivatives, which are structurally related to carbamates.

Novel Derivatization Strategies for Analog Development

The development of new analogs of this compound often requires innovative synthetic strategies to build molecular diversity. Multicomponent reactions (MCRs) and classic named reactions applied in novel ways are at the forefront of these efforts.

One such powerful method is the Mannich reaction. The Mannich reaction is a three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orglibretexts.org In the context of the target molecule, the electron-rich aromatic ring can serve as the nucleophilic component. For example, reacting this compound with formaldehyde and a secondary amine (like dimethylamine (B145610) or piperidine) could lead to aminoalkylation at the C-6 or C-8 position, introducing a (dialkylamino)methyl substituent. This reaction expands the molecular framework in a single, atom-economical step. researchgate.net

Domino reactions, also known as cascade reactions, offer another sophisticated strategy for generating complex analogs. nih.gov While often used to construct the core tetrahydroquinoline ring system from simpler starting materials, these principles can be adapted for further derivatization. For instance, a sequence involving an initial reaction at the 7-amino group could be designed to trigger a subsequent intramolecular cyclization, leading to novel fused-ring systems. Such strategies are highly valuable in combinatorial chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds.

Biological Activity and Pharmacological Target Analysis: Mechanistic Insights

In Vitro Mechanistic Studies of Biological Activities

In vitro studies have been crucial in elucidating the specific molecular targets and mechanisms of action for compounds featuring the tetrahydroquinoline core.

The tetrahydroquinoline nucleus and its derivatives have been investigated for their potential to inhibit various enzymes. Notably, analogs have shown activity against Src protein tyrosine kinases. A series of 4-anilino-3-quinolinecarbonitriles, which share a related quinoline (B57606) core, were synthesized and tested for Src inhibition. nih.gov Optimal inhibition of Src enzymatic and cellular activity was observed in derivatives bearing specific substitutions, such as a C-6 methoxy (B1213986) group and a 2,4-dichloro-5-methoxyaniline (B1301479) at the C-4 position. nih.govresearchgate.net Further studies on 4-anilino-7-thienyl-3-quinolinecarbonitriles also demonstrated potent inhibition of Src kinase activity. nih.gov While direct inhibitory data on 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine against enzymes like Acetylcholinesterase, DNA Gyrase B, neuronal Nitric Oxide Synthase (nNOS), or Methionyl tRNA Synthetase is not extensively detailed in the available literature, the activity of related quinoline compounds against kinases suggests a potential area for further investigation.

Tetrahydroquinoline analogs have been a focus of research for their interaction with various receptors, particularly dopamine (B1211576) and NMDA receptors.

Dopamine D2/D3 Receptors : The tetrahydroquinoline moiety is a key component in the design of bitopic ligands for dopamine D2 and D3 receptors. Structure-activity relationship (SAR) studies on eticlopride-based analogs, which incorporate a 1,2,3,4-tetrahydroquinolin-2-one secondary pharmacophore, revealed that modifications to the core structure significantly impact binding affinity. nih.gov For example, O-alkylated analogues demonstrated higher binding affinities compared to their N-alkylated counterparts. nih.gov

NMDA Receptors : N-methyl-D-aspartate (NMDA) receptors are critical targets in neuroscience. While many compounds act as NMDA receptor antagonists, specific data for this compound is sparse. adooq.comdrugbank.com However, there is evidence of interaction between NMDA receptor antagonists and the dopamine system. For instance, the administration of a competitive NMDA receptor antagonist has been shown to modulate the expression of dopamine D2 receptor mRNA in the striatum, suggesting a cross-talk between these two receptor systems. nih.gov Functional interactions between dopamine D2 receptors and glutamate (B1630785) receptors, including NMDA and metabotropic types, are well-documented in the striatum. frontiersin.org

Derivatives of the tetrahydroquinoline scaffold can influence key cellular pathways, including those related to cell survival, stress, and inflammation.

Apoptosis Induction and Cell Cycle Arrest : Certain compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for anti-proliferative effects. For example, the natural compound citral (B94496) has been shown to induce G1/S cell cycle arrest and apoptosis through a p53-dependent mechanism. nih.gov Other research has investigated pan-caspase inhibitors that can prevent H2O2-induced apoptosis in human dermal papilla cells. mdpi.com

Reduction of Oxidative Stress : Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.govmdpi.com Tetrahydroquinoline derivatives have been evaluated for their antioxidant potential. nih.gov Studies on various phenol-rich botanicals show they can modulate oxidative stress in intestinal epithelial cells. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate electrons and stabilize free radicals. nih.gov

Modulation of Inflammation : Inflammation and oxidative stress are closely linked processes. nih.govscienceopen.com The anti-inflammatory activity of compounds can be assessed through various in vitro assays, such as the inhibition of albumin denaturation.

Specific biochemical assays are used to quantify the activity of tetrahydroquinoline derivatives.

Antioxidant Activity : The antioxidant capacity of synthetic tetrahydroquinoline Mannich bases has been demonstrated. nih.gov The presence of secondary amine groups with aromatic rings can contribute significantly to this activity, as these moieties are considered effective singlet oxygen scavengers. nih.gov The ability to form stable nitroxyl (B88944) radicals is another factor contributing to the high antioxidant activity of aromatic amines. nih.gov

Antitryptic and Inhibition of Albumin Denaturation : The anti-inflammatory potential of compounds can be evaluated by their ability to inhibit trypsin and prevent the denaturation of albumin, a process analogous to protein denaturation in inflammatory responses. researchgate.net Hybrid molecules of non-steroidal anti-inflammatory drugs (NSAIDs) with 1,2,3,4-tetrahydroquinoline (B108954) have been synthesized and screened for these activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates by systematically modifying their chemical structure. rsc.orgresearchgate.netdrugdesign.org

The biological activity of tetrahydroquinoline and tetrahydroisoquinoline analogs is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov

Substituents on the Nitrogen Atom (N1 position) : For the target compound, an ethyl group is present at the N1 position. In SAR studies of related dopamine D2/D3 receptor ligands, removing the N-ethyl substituent from the pyrrolidine (B122466) ring of eticlopride (B1201500) resulted in a significant (19-fold) decrease in binding affinity at the D2 receptor and a 4-fold decrease at the D3 receptor. nih.gov Conversely, replacing a hydrogen atom with methyl, ethyl, or n-propyl groups on the nitrogen of apomorphine (B128758) showed that the n-propyl analog had the best activity. drugdesign.org This highlights the critical role of the N-alkyl substituent size and nature in receptor binding.

Substituents on the Benzene (B151609) Ring (C7 position) : The target compound has an amine group at the C7 position. In studies of tetrahydroisoquinoline-based inhibitors, the nature of the substituent at the 7-position was found to be important. nih.govnih.gov For instance, in a series of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the introduction of a hydrophilic, electron-withdrawing substituent (like SO2NH2) at the 7-position of a tetrahydroisoquinoline nucleus reduced binding affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT. nih.gov The combination of substituents at different positions can have a synergistic effect, enhancing potency and selectivity. nih.gov SAR studies on antitubercular tetrahydroisoquinolines showed that the nature of linking groups at the 7-position was also crucial, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers, suggesting the positioning of a terminal aromatic ring is key for target binding. nih.gov

The table below summarizes the SAR findings for related tetrahydroquinoline and tetrahydroisoquinoline structures.

| Modification Site | Substituent/Modification | Effect on Biological Activity | Reference |

| Nitrogen Atom | Removal of N-ethyl group | Decreased D2/D3 receptor binding affinity | nih.gov |

| Nitrogen Atom | Addition of n-propyl group | Optimal activity (Apomorphine analogs) | drugdesign.org |

| C7 Position | Hydrophilic, electron-withdrawing group | Reduced α2-adrenoceptor affinity, increased selectivity | nih.gov |

| C7 Position | Linker type (-CH2- vs -CO-) | Influenced antitubercular potency | nih.gov |

| C5 Position | Large substituents (e.g., Benzyl) | Well-tolerated for antitubercular activity | nih.gov |

These findings underscore the importance of systematic structural modifications to the tetrahydroquinoline scaffold to fine-tune the pharmacological profile for specific therapeutic targets.

Stereochemical Influences on Biological Interactions

The structure of this compound features a chiral center at the C1 position of the tetrahydroquinoline ring, where the ethyl group is attached. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine and (S)-1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For the broader class of chiral 1-substituted tetrahydroisoquinolines, a structurally related class of compounds, stereochemistry has been shown to be a critical determinant of biological activity. For instance, studies on chirally pure 1,2,3,4-tetrahydroisoquinoline (B50084) analogs have demonstrated that individual enantiomers can possess differential potencies in anticancer assays. nih.gov Flow cytometric analysis of such compounds has revealed that they can induce cell cycle arrest, with the specific activity often being enantiomer-dependent. nih.gov While direct experimental data for the enantiomers of this compound is not available, it is highly probable that its (R) and (S) forms would also display distinct pharmacological profiles. One enantiomer may bind with higher affinity to a specific biological target, leading to a more potent therapeutic effect, while the other may be less active or even contribute to off-target effects.

The differential activity of stereoisomers can be quantified through various in vitro assays, such as receptor binding assays or enzyme inhibition assays, which would determine the binding affinity (Ki) or inhibitory concentration (IC50) for each enantiomer.

Table 1: Hypothetical Comparative Biological Activity of Enantiomers

| Enantiomer | Target Binding Affinity (Ki) | Biological Effect |

| (R)-1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | Lower | Reduced or no activity |

| (S)-1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | Higher | Potent activity |

Note: This table is illustrative and based on general principles of stereochemistry in pharmacology. Specific data for this compound is not available.

Correlation between Molecular Structure and Target Binding

The molecular structure of this compound comprises a tetrahydroquinoline core, an ethyl group at the 1-position, and an amine group at the 7-position. Each of these components is expected to contribute to its interaction with biological targets. Structure-activity relationship (SAR) studies on the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives have provided insights into how modifications of this scaffold can influence biological activity.

The tetrahydroquinoline ring system provides a rigid scaffold that positions the substituents in a defined three-dimensional space for optimal interaction with a target protein. The nitrogen atom within this ring system can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions.

The ethyl group at the 1-position is a key lipophilic feature. SAR studies on related compounds, such as eticlopride-based dopamine D2/D3 receptor bitopic ligands, have shown that the nature of the N-alkyl substituent can significantly impact binding affinity. nih.gov For instance, the removal of an N-ethyl group from eticlopride resulted in a notable decrease in binding affinity at the D2 receptor. nih.gov This suggests that the ethyl group in this compound likely occupies a hydrophobic pocket within its target's binding site.

The 7-amino group is a crucial functional group that can act as a hydrogen bond donor and acceptor. Its position on the aromatic portion of the tetrahydroquinoline ring influences its electronic properties and its ability to engage in specific interactions. In studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature and positioning of substituents on the aromatic ring were found to be important for target binding. nih.gov

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Target

| Molecular Feature | Potential Interaction | Implication for Binding |

| Tetrahydroquinoline Nitrogen | Hydrogen bond acceptor / Ionic interaction | Anchoring the molecule in the binding site |

| 1-Ethyl Group | Hydrophobic (van der Waals) interaction | Potency and selectivity |

| 7-Amino Group | Hydrogen bond donor/acceptor | Specificity and affinity |

| Aromatic Ring | π-π stacking | Enhancement of binding affinity |

Note: This table represents potential interactions based on the chemical structure and SAR principles of related compounds.

Development and Application of this compound as Chemical Probes in Biological Research

While there is no specific information on the use of this compound as a chemical probe, the tetrahydroquinoline scaffold is a viable starting point for the development of such tools. Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein target.

To be developed into a chemical probe, this compound would need to exhibit high affinity and selectivity for a particular biological target. The 7-amino group provides a convenient handle for chemical modification, allowing for the attachment of reporter groups such as fluorescent dyes, biotin, or photoaffinity labels. These modifications would enable the visualization, isolation, and identification of the target protein.

For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine the subcellular localization of its target. A biotinylated derivative could be used for affinity purification of the target protein from cell lysates, followed by identification using mass spectrometry.

The development of tetrahydroquinoline-based inhibitors for chronic pain illustrates the potential of this scaffold in creating targeted molecular probes and therapeutics. nih.gov In this research, structure-activity relationship studies of a tetrahydroquinoline scaffold led to the identification of lead molecules that potently inhibit the interaction between two proteins, Cav3.2 and USP5. nih.gov This demonstrates that with further research, derivatives of this compound could potentially be developed into valuable chemical probes for investigating specific biological pathways.

Table 3: Potential Modifications of this compound for Chemical Probe Development

| Modification at 7-amino position | Reporter Group | Application in Biological Research |

| Acylation with a fluorescent dye (e.g., fluorescein) | Fluorescent tag | Cellular imaging, fluorescence polarization assays |

| Reaction with a biotinylating agent | Biotin tag | Affinity purification, pull-down assays |

| Incorporation of a photo-reactive group (e.g., benzophenone) | Photoaffinity label | Covalent labeling and identification of target protein |

Note: This table outlines potential strategies for converting the parent compound into a chemical probe.

Applications in Advanced Chemical Research

Utilization as Synthetic Building Blocks for Complex Molecules

In chemical synthesis, "building blocks" are chemical compounds that can be used to assemble larger, more complex molecular structures. enamine.netenamine.net 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine, with its reactive amine group and stable heterocyclic core, is an exemplary synthetic building block. Chemists utilize its inherent structure to construct intricate molecular architectures that would be otherwise difficult to access.

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a common structural motif in a wide variety of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. nih.govresearchgate.net Many synthetic strategies have been developed to prepare these systems because of their significant biological activities. nih.gov The synthesis of tetrahydroquinoline alkaloids like angustureine and its related compounds are benchmark standards for testing new synthetic methodologies. researchgate.net As a substituted tetrahydroquinoline, this compound serves as a key precursor, providing the foundational ring system onto which further chemical complexity can be built to yield novel or known alkaloids.

Table 1: Examples of Tetrahydroquinoline Alkaloids

| Alkaloid Name | Natural Source (Example) |

|---|---|

| Angustureine | Bark of Galipea officinalis |

| Galipeine | Bark of Galipea officinalis |

| Cuspareine | Bark of Galipea officinalis |

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in medicinal and agricultural chemistry. researchgate.net The tetrahydroquinoline structure is a versatile intermediate for creating a vast array of other heterocyclic systems. nih.gov Through reactions like condensation reactions, the amine group on the tetrahydroquinoline ring can be used to build new rings and append other molecular fragments. nih.gov For instance, the Mannich reaction, a one-pot three-component condensation, allows for the introduction of new substituents onto the nitrogen of the tetrahydroquinoline core, leading to a diverse library of new chemical entities with potential applications in drug discovery and materials science. nih.gov

Table 2: Synthetic Reactions for Modifying Tetrahydroquinoline Core

| Reaction Type | Description | Potential Outcome |

|---|---|---|